5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzimidazole core, which is known for its biological activity, and a benzodioxole moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can enhance its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride
- N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1]
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
Uniqueness
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of the benzimidazole core and benzodioxole moiety, which can enhance its biological activity and pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C17H17N3O3/c1-19-13-5-3-11(7-14(13)20(2)17(19)21)9-18-12-4-6-15-16(8-12)23-10-22-15/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
WRHMYYJENDATMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC4=C(C=C3)OCO4)N(C1=O)C |
Origin of Product |
United States |
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